1-cyclopentyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
1-Cyclopentyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a cyclopentyl group, an iodine atom, and an isopropoxymethyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-cyclopentyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.
Attachment of the isopropoxymethyl group: This can be achieved through an etherification reaction using isopropyl alcohol and a suitable activating agent, such as a strong acid or base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications, including:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Material science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the isopropoxymethyl group can influence the compound’s binding affinity and selectivity for its targets. The cyclopentyl group may also contribute to the compound’s overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Cyclopentyl-4-iodo-3-methylpyrazolidine: This compound has a similar structure but lacks the isopropoxymethyl group, which may affect its reactivity and biological activity.
1-Cyclopentyl-4-iodo-3-nitropyrazole: The presence of a nitro group instead of an isopropoxymethyl group can significantly alter the compound’s electronic properties and reactivity.
1-Cyclopentyl-4-iodo-3-pyrazolidinecarboxylic acid: The carboxylic acid group introduces additional functionality, allowing for further chemical modifications and potential biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN2O/c1-9(2)16-8-12-11(13)7-15(14-12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKCGWNMORIMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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